1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone
Description
1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. This compound is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
1-[4-[[3-benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O3S/c1-18(2)17-30(28,29)22-23-14-21(26(22)15-20-8-5-4-6-9-20)16-24-10-7-11-25(13-12-24)19(3)27/h4-6,8-9,14,18H,7,10-13,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPYGOGNFPHQQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN3CCCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the reaction of glyoxal and ammonia to form imidazole, which is then further modified to introduce the benzyl and 2-methylpropylsulfonyl groups . The final step involves the formation of the diazepane ring and its attachment to the imidazole moiety through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted imidazole derivatives .
Scientific Research Applications
1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole core.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
1-[4-[[3-Benzyl-2-(2-methylpropylsulfonyl)imidazol-4-yl]methyl]-1,4-diazepan-1-yl]ethanone is unique due to its specific substitution pattern and the presence of both imidazole and diazepane rings. This unique structure contributes to its diverse chemical and biological properties, making it a valuable compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
